5,6-Dichloropyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloropyrimidine-4-carbaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 5 and 6, and an aldehyde group at position 4. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloropyrimidine-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These synthetic protocols are complementary to the conventional synthesis of pyrimidines through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly conditions, such as the use of high concentrations of alkoxide ions to facilitate the reaction . The process is designed to be efficient and scalable, ensuring a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloropyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr) Reactions: This compound can undergo SNAr reactions, where nucleophiles replace the chlorine atoms.
Solvolysis: The cleavage of chemical bonds by the addition of a solvent.
Condensation: The combination of two molecules with the loss of a small molecule, typically water.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxide ions, Grignard agents, and various nucleophiles . The reactions are typically carried out under mild and environmentally friendly conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which serve as precursors for the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
5,6-Dichloropyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,6-Dichloropyrimidine-4-carbaldehyde involves its reactivity towards nucleophiles, which allows it to participate in various substitution and condensation reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dichloropyrimidine-4-carbaldehyde include:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which allows for unique reactivity and the formation of distinct products . This makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds .
Properties
IUPAC Name |
5,6-dichloropyrimidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)8-2-9-5(4)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQQDHSZHFTCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.